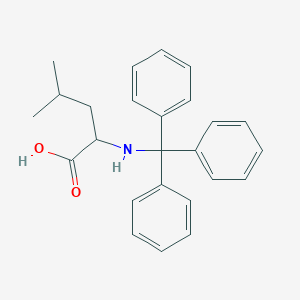
N-tritylleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tritylleucine is a compound with the chemical formula C25H27NO2 . It is a derivative of leucine, an essential amino acid, where the amino group is protected by a trityl group (triphenylmethyl group). This compound is often used in organic synthesis and peptide chemistry due to its stability and protective properties.
准备方法
Synthetic Routes and Reaction Conditions
N-tritylleucine can be synthesized through the reaction of leucine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The trityl group acts as a protecting group for the amino group of leucine, preventing it from participating in unwanted side reactions during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The trityl group is introduced to protect the amino group, which is crucial for the synthesis of complex peptides and other organic compounds .
化学反应分析
Types of Reactions
N-tritylleucine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to trityl cations, while reduction can regenerate the triphenylmethyl radical .
科学研究应用
N-tritylleucine has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its role in protecting amino groups during the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of complex organic compounds and polymers .
作用机制
The mechanism of action of N-tritylleucine involves the protection of the amino group by the trityl group. This protection prevents the amino group from participating in unwanted side reactions, allowing for the selective synthesis of peptides and other compounds. The trityl group can be removed under specific conditions, revealing the free amino group for further reactions .
相似化合物的比较
Similar Compounds
N-benzylleucine: Similar in structure but uses a benzyl group instead of a trityl group.
N-acetylleucine: Uses an acetyl group for protection.
N-methoxycarbonylleucine: Uses a methoxycarbonyl group for protection .
Uniqueness
N-tritylleucine is unique due to the bulky trityl group, which provides steric hindrance and stability, making it particularly useful in protecting amino groups during complex synthetic processes. This stability and protection are not as pronounced in compounds with smaller protecting groups like benzyl or acetyl .
属性
CAS 编号 |
32225-38-0 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23,26H,18H2,1-2H3,(H,27,28) |
InChI 键 |
UHUHDVGYLSYYGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


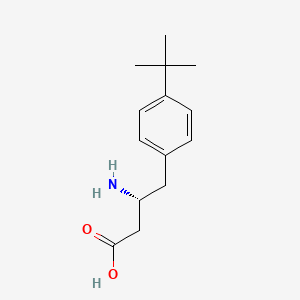
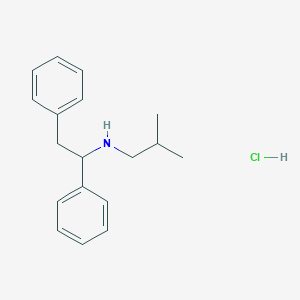
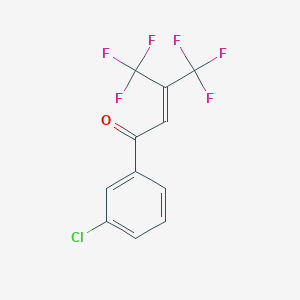
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
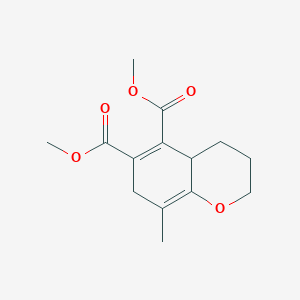
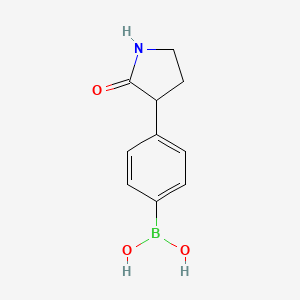
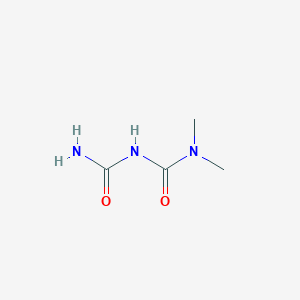
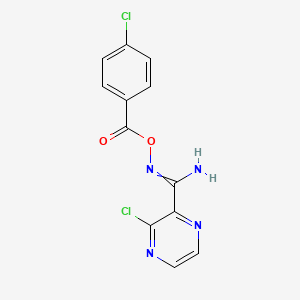
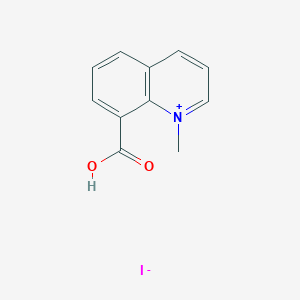
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
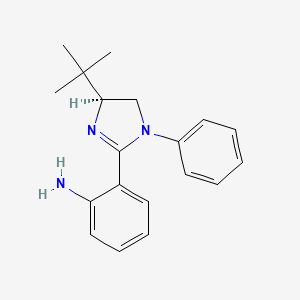
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
